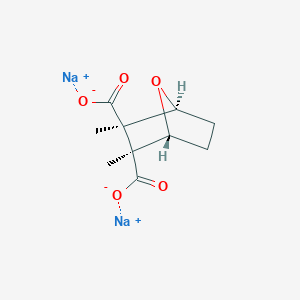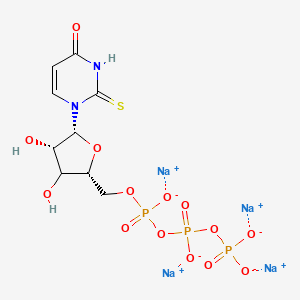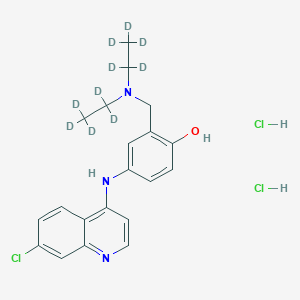
Amodiaquine-d10 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amodiaquine-d10 (hydrochloride) is a deuterated form of Amodiaquine, a 4-aminoquinoline compound. It is primarily used as an antimalarial agent and has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum . The deuterated form, Amodiaquine-d10, is often used in scientific research to study the pharmacokinetics and metabolism of Amodiaquine due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amodiaquine-d10 (hydrochloride) involves a multi-step process. One common method includes the following steps :
Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.
Substitution Reaction: The intermediate product undergoes a substitution reaction with 4-amino-7-chloroquinoline to form Amodiaquine.
Industrial Production Methods
Industrial production of Amodiaquine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Amodiaquine-d10 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-desethylamodiaquine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
N-desethylamodiaquine: Formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used.
Applications De Recherche Scientifique
Amodiaquine-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in the study of cellular uptake and metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Amodiaquine in the body.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mécanisme D'action
The mechanism of action of Amodiaquine-d10 (hydrochloride) is similar to that of Amodiaquine. It is believed to inhibit heme polymerase activity in Plasmodium falciparum, leading to the accumulation of free heme, which is toxic to the parasite . The drug binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
Comparaison Avec Des Composés Similaires
Amodiaquine-d10 (hydrochloride) is compared with other 4-aminoquinoline compounds such as:
Chloroquine: Similar in structure and activity but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Used for similar purposes but has different pharmacokinetic properties.
Mefloquine: Another antimalarial with a different mechanism of action.
Amodiaquine-d10 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s metabolism .
Propriétés
Formule moléculaire |
C20H24Cl3N3O |
|---|---|
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;; |
Clé InChI |
ROEBJVHPINPMKL-WBCDGJSESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



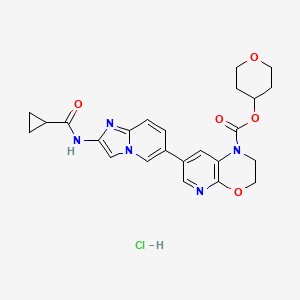

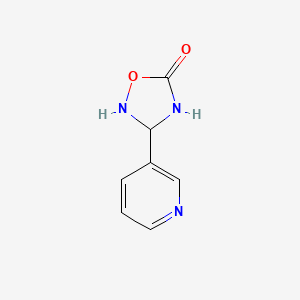
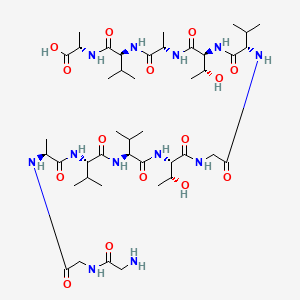
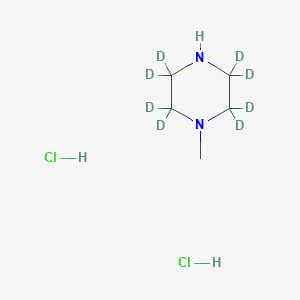
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)


